SEN-826

Process Chemistry Scalable Synthesis SMO Antagonist

SEN-826 is an investigational small molecule that acts as a potent antagonist of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. It was developed by Siena Biotech as a development candidate targeting tumors of the central nervous system and other cancers driven by aberrant Hh signaling.

Molecular Formula C25H31N5O
Molecular Weight 417.557
CAS No. 1160833-51-1
Cat. No. B610784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEN-826
CAS1160833-51-1
SynonymsSEN-826;  SEN826;  SEN 826.
Molecular FormulaC25H31N5O
Molecular Weight417.557
Structural Identifiers
SMILESO=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5
InChIInChI=1S/C25H31N5O/c1-27-14-16-30(17-15-27)25(31)19-10-12-29(13-11-19)21-7-5-6-20(18-21)24-26-22-8-3-4-9-23(22)28(24)2/h3-9,18-19H,10-17H2,1-2H3
InChIKeyRWGIDDKTIFQTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sourcing SEN-826 (CAS 1160833-51-1) for Hedgehog Pathway Research: A Specialized SMO Antagonist


SEN-826 is an investigational small molecule that acts as a potent antagonist of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. It was developed by Siena Biotech as a development candidate targeting tumors of the central nervous system and other cancers driven by aberrant Hh signaling [1]. Chemically, it is a benzimidazole derivative with the molecular formula C25H31N5O and a molecular weight of 417.55 g/mol .

Why Generic 'SMO Antagonist' Substitution Cannot Replace SEN-826 in Replicable Studies


The class of SMO receptor antagonists includes structurally diverse molecules (e.g., vismodegib, sonidegib, cyclopamine) with distinct binding modes, pharmacokinetic profiles, and potencies that are not interchangeable [1]. Critically, the scalable synthesis of the specific active pharmaceutical ingredient (API) is a prerequisite for consistent, long-term preclinical and clinical research campaigns. A major obstacle for many early-stage SMO antagonists is the inability to produce the compound in multihundred gram quantities with reproducible purity and yield, a challenge that has been specifically addressed and resolved for SEN-826, as quantified below [1].

Quantitative Evidence for Selecting SEN-826: Scalability and Process Purity Advantages


Validated Scalable Route: A 500g Batch Synthesis Campaign for Consistent In Vivo Studies

The original MedChem synthesis route for SEN-826 was plagued by a poor yield in the key benzimidazole intermediate formation, non-reproducible Buchwald coupling at scale, and the need for chromatographic purification of each intermediate, making the production of large, high-purity batches unreliable. An alternative pathway was evaluated but was ultimately less effective. The final optimized, convergent route was demonstrated in two successful campaigns that delivered 250g and 500g of the final compound as the HBr salt. This process eliminated silica gel chromatography and improved the yield and reliability of the initial stages [1].

Process Chemistry Scalable Synthesis SMO Antagonist Preclinical API Supply

Improved Key Intermediate Yield via Innovative Bisulfite-Aldehyde Complexation

A critical bottleneck in the synthesis of SEN-826 was the formation of the key benzimidazole intermediate. The original method suffered from poor yields. The optimized process introduced a new and efficient access to this key intermediate via the bisulfite–aldehyde complex, which significantly enhanced the yield of this step. The original MedChem route showed partial conversion (80% by HPLC) even after extended reaction times, requiring multiple additions of the aldehyde reagent to drive the reaction to completion [1].

Benzimidazole Synthesis Process Intensification Chemical Development

Consistent Solid Form: HBr Salt for Reproducible Formulation and Handling

Many SMO antagonists in early development are processed as a free base, which can be an amorphous solid that is difficult to handle consistently for formulations. The optimized process for SEN-826 intentionally targets the HBr salt, which is a crystalline, easily handled solid. This contrasts with the difficult-to-handle amorphous free base obtained from the initial synthesis route, providing a crucial advantage for preclinical formulation work [1].

Solid State Chemistry Drug Formulation API Handling

High-Value Application Scenarios for SEN-826 in Scientific Research


Long-Term In Vivo Oncology Studies Requiring Consistent, Batch-Traceable API

Multi-arm, long-duration preclinical efficacy studies in mouse models of medulloblastoma or basal cell carcinoma demand a single, well-characterized batch of compound to eliminate variability. The demonstrated 500g campaign for SEN-826 HBr salt [1] makes it a reliable choice for such studies, where a reproducible solid form is critical for consistent dosing and data integrity over months or years.

Systematic Structure-Activity Relationship (SAR) Programs Using a Scalable Lead Scaffold

Medicinal chemistry teams can use the optimized, high-yielding route to the key benzimidazole intermediate of SEN-826 [1] as a platform for library synthesis. The enhanced and cost-effective access to this intermediate enables the generation of a large number of analogs in parallel, accelerating SAR exploration around the SMO pharmacophore without being limited by the supply of the starting scaffold.

Investigating Brain-Penetrant SMO Antagonism for CNS Malignancies

SEN-826 was designed as part of a program to address unmet medical need in CNS tumors [1]. Researchers investigating the pharmacology of SMO inhibition in the brain, such as in sonic hedgehog (SHH)-subgroup medulloblastoma, can procure SEN-826 as a tool compound explicitly developed with this target profile in mind, differentiating it from SMO antagonists primarily optimized for peripheral tumors and skin.

Process Chemistry Research on Benzimidazole-Based Active Pharmaceutical Ingredients

The reported synthetic route, featuring an innovative bisulfite–aldehyde complex for benzimidazole formation [1], can serve as a case study or benchmark for process chemists. Research groups focused on the scalable synthesis of heterocyclic compounds can procure SEN-826 intermediates or the final compound to compare and improve upon this published methodology.

Quote Request

Request a Quote for SEN-826

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.